molecular formula C7H18Cl2N2 B6264893 (1,2-dimethylpyrrolidin-3-yl)methanamine dihydrochloride CAS No. 1955494-57-1

(1,2-dimethylpyrrolidin-3-yl)methanamine dihydrochloride

Cat. No.: B6264893
CAS No.: 1955494-57-1
M. Wt: 201.1
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Description

(1,2-dimethylpyrrolidin-3-yl)methanamine dihydrochloride: is a chemical compound with the molecular formula C7H16N2.2ClH. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,2-dimethylpyrrolidin-3-yl)methanamine dihydrochloride typically involves the alkylation of pyrrolidine derivatives. One common method includes the reaction of 1,2-dimethylpyrrolidine with formaldehyde and hydrogen chloride gas to form the dihydrochloride salt. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1,2-dimethylpyrrolidin-3-yl)methanamine dihydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry: (1,2-dimethylpyrrolidin-3-yl)methanamine dihydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a precursor for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the interactions of amine-containing molecules with biological targets. It can serve as a ligand in receptor binding studies or as a substrate in enzyme assays.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its structural features make it a candidate for the design of drugs targeting specific receptors or enzymes.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1,2-dimethylpyrrolidin-3-yl)methanamine dihydrochloride involves its interaction with molecular targets such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

  • (1-methylpyrrolidin-3-yl)methanamine dihydrochloride
  • (2-methylpyrrolidin-3-yl)methanamine dihydrochloride
  • (1,2-dimethylpyrrolidin-3-yl)ethanamine dihydrochloride

Uniqueness: (1,2-dimethylpyrrolidin-3-yl)methanamine dihydrochloride is unique due to the presence of two methyl groups on the pyrrolidine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can result in different pharmacological profiles and applications.

Properties

CAS No.

1955494-57-1

Molecular Formula

C7H18Cl2N2

Molecular Weight

201.1

Purity

95

Origin of Product

United States

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